泼尼松龙 17-乙基碳酸酯

描述

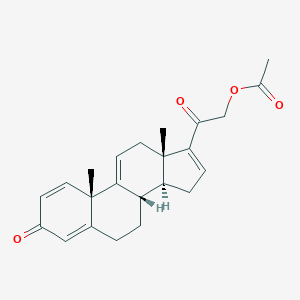

Prednisolone 17-Ethyl Carbonate is a derivative of Prednisolone . Prednisolone is a synthetic glucocorticoid and an anti-inflammatory drug used to treat central nervous system disorders . It is used in the preparation of various pharmaceutical products with anti-inflammatory and immunosuppressive properties .

Synthesis Analysis

The synthesis of Prednisolone 17-Ethyl Carbonate involves the oxidation of the C21 hydroxyl of prednisolone to afford the carboxylic acid analogue (PJ90) with subsequent formation of the C20 ester and C17 carbonate . Another synthesis method involves dissolving a compound of formula II in ethanol, adding water, and then adding glacial acetic acid at 40 °C. The reaction is stirred for 2-3 hours until completion, as detected by TLC .

Molecular Structure Analysis

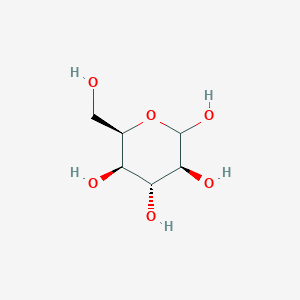

The molecular formula of Prednisolone 17-Ethyl Carbonate is C24H32O7 . The average mass is 432.507 Da and the monoisotopic mass is 432.214813 Da .

Chemical Reactions Analysis

A colorimetric reaction between prednisolone and acidified phenyl hydrazine solution has been reported. This reaction is optimally performed at 50 °C for 30 minutes .

科学研究应用

Metabolically Inactivated Glucocorticoids

Prednisolone 17-Ethyl Carbonate is a metabolically inactivated glucocorticoid . This means that it is an active glucocorticoid that is metabolized to an inactive compound after delivering its therapeutic effect . This approach minimizes unwanted steroid effects and is particularly useful when combined with topical application .

Topical Application

The esterification at the C17 hydroxyl group increases the lipophilicity of the glucocorticoid, making Prednisolone 17-Ethyl Carbonate suitable for topical application . This has proven to be a useful modification for topical application .

Management of Ocular Inflammation

Prednisolone 17-Ethyl Carbonate has been used for the management of ocular inflammation . This is due to its anti-inflammatory properties, which can help reduce inflammation in the eye .

Treatment of Allergic Diseases

Prednisolone 17-Ethyl Carbonate has also been used in the treatment of allergic diseases . This includes conditions like allergic conjunctivitis , where the anti-inflammatory properties of the compound can help alleviate symptoms .

Skin Permeability

Studies have shown that Prednisolone 17-Ethyl Carbonate can achieve permeability through the skin without significant metabolism . This makes it a potential candidate for transdermal drug delivery systems .

Structural Analysis

Multiple 1H and 13C NMR methods including proton-proton selective decoupling, Nuclear Overhauser Effect difference spectra, proton-proton correlation (COSY), and long-range proton-carbon decoupling (INAPT) techniques have been used in an analysis to confirm the structure of Prednisolone 17-Ethyl Carbonate .

作用机制

Target of Action

Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone . Prednisolone primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Prednisolone 17-Ethyl Carbonate, like prednisolone, is expected to bind to glucocorticoid receptors, leading to changes in gene transcription. This results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

Upon administration, Prednisolone 17-Ethyl Carbonate is metabolized to prednisolone . Prednisolone can be further metabolized to various metabolites, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites are involved in various biochemical pathways that modulate the immune response and inflammation.

Result of Action

The action of Prednisolone 17-Ethyl Carbonate leads to a reduction in inflammation and immune response. This is beneficial in the treatment of conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action, efficacy, and stability of Prednisolone 17-Ethyl Carbonate can be influenced by various environmental factors. For instance, the metabolic inactivation approach has been used to minimize unwanted steroid effects by combining topical application with an active glucocorticoid that is metabolized to an inactive compound after delivering its therapeutic effect . This suggests that the route of administration can significantly impact the action of Prednisolone 17-Ethyl Carbonate.

安全和危害

Prednisolone, the parent compound of Prednisolone 17-Ethyl Carbonate, may damage the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also recommended to use personal protective equipment as required .

属性

IUPAC Name |

ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNDXWCEADDCU-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908885 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone 17-Ethyl Carbonate | |

CAS RN |

104286-02-4 | |

| Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE 17-ETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Prednisolone 17-Ethyl Carbonate unique compared to other corticosteroids in terms of its effects?

A1: Prednisolone 17-Ethyl Carbonate, also known as Prednicarbate, displays a favorable split between topical and systemic activity. [, ] This means it exerts strong anti-inflammatory effects locally where it is applied to the skin, while minimizing systemic side effects associated with corticosteroid use. [, ] This characteristic makes it a promising candidate for long-term treatment of dermatological conditions. []

Q2: How is the structure of Prednisolone 17-Ethyl Carbonate optimized for topical application?

A2: Prednisolone 17-Ethyl Carbonate is a prednisolone derivative lacking halogen groups, modified with a 17-ethyl carbonate and a 21-propionate ester. [, ] These structural modifications contribute to its physicochemical properties, enabling its incorporation into various topical formulations like creams and ointments. [] Research has focused on optimizing these formulations to ensure efficient drug release and penetration into the skin. []

Q3: Can you elaborate on the pharmacokinetic profile of Prednisolone 17-Ethyl Carbonate after topical application?

A3: Studies using radiolabeled Prednisolone 17-Ethyl Carbonate in animals have provided insights into its pharmacokinetic behavior. [] Following topical application, the compound exhibits a high affinity for the skin, acting as both a reservoir and a barrier. [] Absorption into the systemic circulation is minimal, leading to low blood levels. [] The absorbed fraction undergoes extensive metabolism, primarily resembling the biotransformation pathway of Prednisolone. [] This metabolic transformation contributes to its low systemic side effect profile. []

Q4: What are the implications of Prednisolone 17-Ethyl Carbonate's pharmacokinetic properties for its clinical use?

A4: The minimal systemic absorption and rapid metabolism of Prednisolone 17-Ethyl Carbonate after topical application suggest a reduced risk of systemic side effects compared to other corticosteroids. [] This characteristic is particularly important for long-term treatment of chronic skin conditions where prolonged systemic exposure to corticosteroids is undesirable. []

Q5: Has the efficacy of Prednisolone 17-Ethyl Carbonate been evaluated in clinical settings?

A5: While the provided abstracts don't detail specific clinical trial results, they highlight double-blind comparisons of Prednisolone 17-Ethyl Carbonate with other common therapeutic preparations, indicating its use in clinical studies for evaluating its efficacy. [] Additionally, the research emphasizes its potential for long-term application in conditions like atopic dermatitis and psoriasis based on encouraging findings from both animal models and early clinical observations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)